

# Ethyl 3-(2-pyrazinyl)-3-oxopropanoate structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                       |
|----------------------|---------------------------------------|
| Compound Name:       | Ethyl 3-(2-pyrazinyl)-3-oxopropanoate |
| Cat. No.:            | B1598821                              |

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate**: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is a pivotal  $\beta$ -keto ester that serves as a versatile building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine ring, an ester, and a ketone, offers a triad of reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its structure, molecular weight, and a detailed, field-proven protocol for its synthesis via Claisen condensation. Furthermore, it delves into the compound's critical role as an intermediate in the development of novel pharmaceuticals and other specialized chemical agents, supported by mechanistic insights and practical methodologies.

## Molecular Structure and Properties

**Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is an organic compound that integrates a pyrazine heterocycle with an ethyl propanoate chain bearing a ketone at the  $\beta$ -position. This structure is fundamental to its reactivity, particularly the acidity of the  $\alpha$ -methylene protons, which is key to its utility in C-C bond-forming reactions.

## Chemical Structure and Identifiers

The structural and identifying information for **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is summarized below.

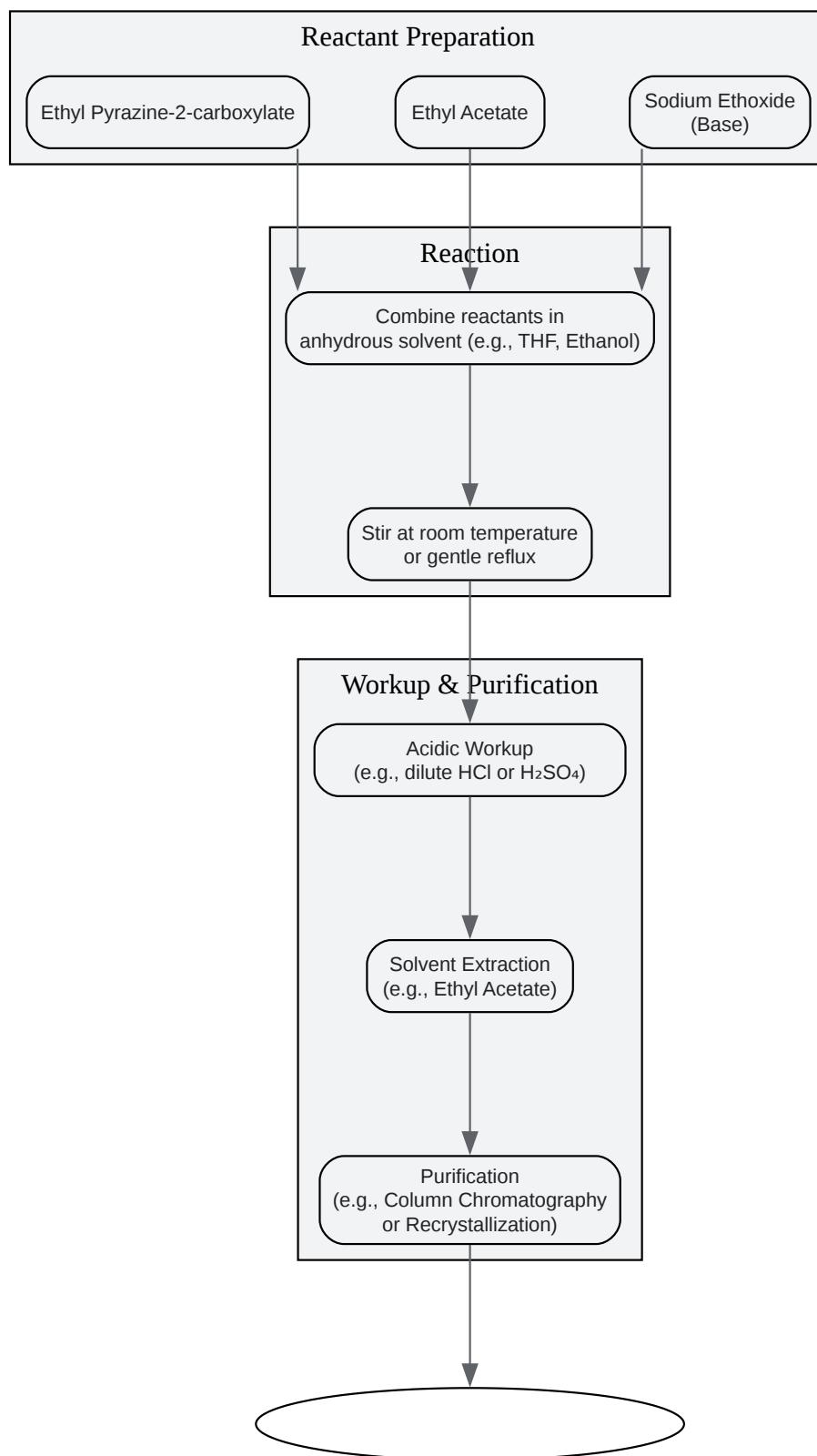
| Property          | Value                                                          | Source(s)           |
|-------------------|----------------------------------------------------------------|---------------------|
| IUPAC Name        | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate                         | <a href="#">[1]</a> |
| Synonyms          | Ethyl 3-oxo-3-pyrazin-2-yl-propionate, Ethyl pyrazinoylacetate | <a href="#">[1]</a> |
| CAS Number        | 62124-77-0                                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>   | <a href="#">[1]</a> |
| Molecular Weight  | 194.19 g/mol                                                   | <a href="#">[1]</a> |
| SMILES            | O=C(OCC)CC(=O)C1=NC=CN<br>=C1                                  | <a href="#">[1]</a> |
| InChI Key         | OPBDMDPBJKVMNL-<br>UHFFFAOYSA-N                                | <a href="#">[1]</a> |

## Physicochemical Properties

While comprehensive experimental data is not widely published, the following properties are known or can be inferred from available data and structural analogues.

| Property            | Value                                  | Source(s)           |
|---------------------|----------------------------------------|---------------------|
| Physical Form       | Solid                                  | <a href="#">[1]</a> |
| Storage Temperature | 0-8°C, Sealed in dry, room temperature |                     |
| Hazard Codes        | GHS07 (Warning)                        | <a href="#">[1]</a> |
| Hazard Statements   | H319 (Causes serious eye irritation)   | <a href="#">[1]</a> |

A precise melting point is not consistently reported in publicly available literature. However, related  $\beta$ -keto esters, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, exhibit melting points in the range of 173-175 °C, suggesting that the title compound is a stable solid at room temperature.<sup>[2]</sup>


## Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

The primary and most efficient route for the synthesis of  $\beta$ -keto esters like **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable ester.

## Reaction Principle and Causality

The Claisen condensation hinges on the acidity of the  $\alpha$ -protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of a non-enolizable ester (ethyl pyrazine-2-carboxylate). A strong base, typically sodium ethoxide, is used to deprotonate ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl of ethyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the  $\beta$ -keto ester. The use of a full equivalent of base is crucial as it deprotonates the newly formed  $\beta$ -keto ester, driving the equilibrium towards the product. An acidic workup is then required to protonate the enolate and yield the final neutral product.

Diagram 1: Claisen Condensation Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate**.

## Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established methods for Claisen condensations involving similar heterocyclic esters.[\[3\]](#)

### Materials:

- Ethyl pyrazine-2-carboxylate (1.0 eq)
- Ethyl acetate (2.0-3.0 eq)
- Sodium ethoxide ( $\text{NaOEt}$ ) (1.1-1.2 eq)
- Anhydrous ethanol or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate (for extraction)
- Hexanes (for recrystallization or chromatography)

### Procedure:

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).
- Solvent Addition: Add anhydrous ethanol (or THF) to the flask to dissolve or suspend the base.
- Reactant Addition: A mixture of ethyl pyrazine-2-carboxylate (1.0 eq) and ethyl acetate (2.5 eq) is added dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed.

- **Reaction:** The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, the mixture is cooled in an ice bath and slowly quenched by the addition of 1 M HCl until the pH is neutral to slightly acidic (pH 6-7).
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from an ethanol/hexane mixture or by silica gel column chromatography to afford the pure **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate**.

## Characterization and Spectroscopic Data

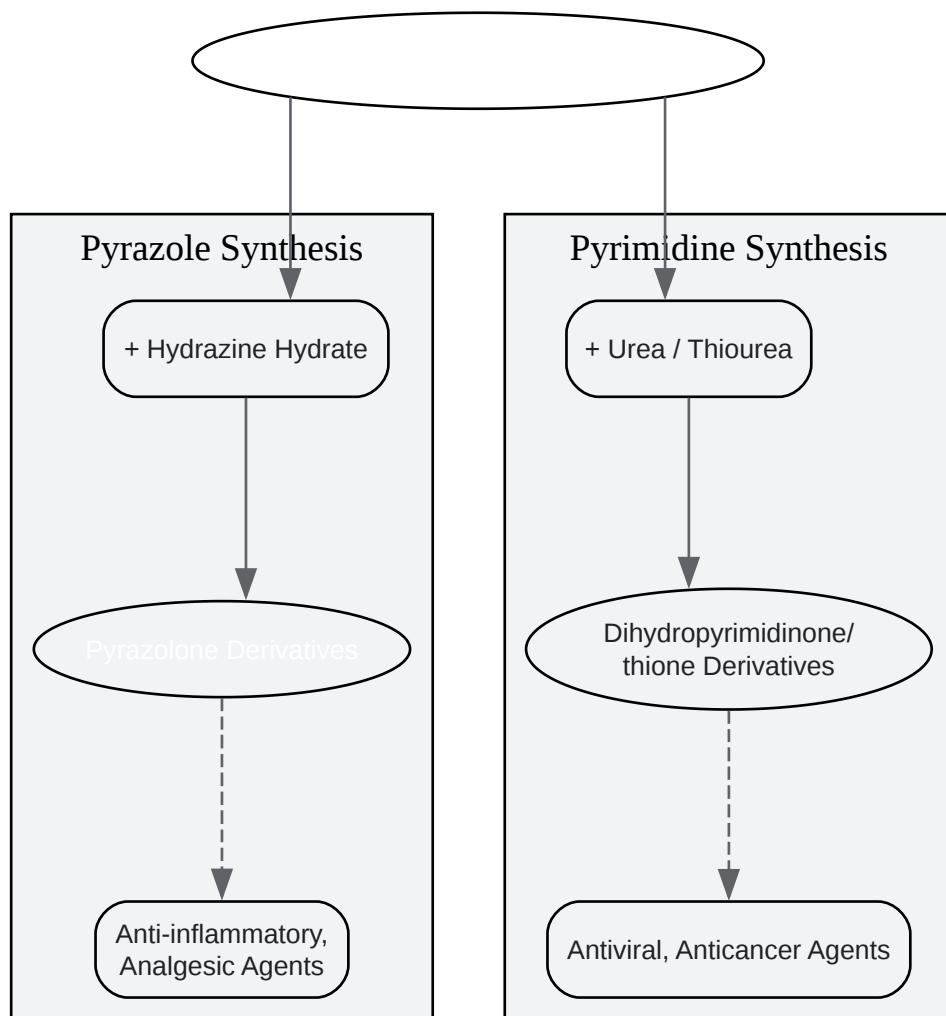
Full experimental spectra for **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** are not widely available in peer-reviewed literature. However, based on its structure, the expected spectroscopic data are as follows:

- $^1\text{H}$  NMR:
  - A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
  - A quartet for the methylene protons of the ethyl group (~4.2 ppm).
  - A singlet for the  $\alpha$ -methylene protons between the two carbonyl groups (~4.0 ppm). This peak may show enol tautomerism.
  - Three distinct signals in the aromatic region for the pyrazine ring protons (~8.6-9.2 ppm).
- $^{13}\text{C}$  NMR:
  - Signals for the ethyl group carbons (~14 ppm for  $\text{CH}_3$  and ~62 ppm for  $\text{CH}_2$ ).

- A signal for the  $\alpha$ -methylene carbon (~45 ppm).
- Two carbonyl carbon signals (~168 ppm for the ester and ~190 ppm for the ketone).
- Signals for the pyrazine ring carbons in the aromatic region (~143-148 ppm).
- IR Spectroscopy:
  - A strong absorption band for the ester carbonyl (C=O) stretch around  $1740\text{ cm}^{-1}$ .
  - A strong absorption band for the ketone carbonyl (C=O) stretch around  $1690\text{ cm}^{-1}$ .
  - C-H stretching vibrations for the aromatic and aliphatic protons.
  - C-O stretching for the ester linkage.
- Mass Spectrometry:
  - The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 194.19$ .
  - Characteristic fragmentation patterns would include the loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ,  $m/z = 45$ ) and the pyrazinoyl group.

## Applications in Research and Drug Development

**Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is a highly valuable intermediate, primarily used in the synthesis of complex nitrogen-containing heterocycles. Its utility stems from the reactivity of the  $\beta$ -keto ester moiety.


## Synthesis of Pyrazole and Pyrimidine Derivatives

The 1,3-dicarbonyl system is an ideal precursor for condensation reactions with dinucleophiles to form five- and six-membered rings.

- Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazolone derivatives.<sup>[3]</sup> These scaffolds are present in numerous pharmaceuticals with anti-inflammatory, analgesic, and anticonvulsant properties.

- Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine derivatives, which are core structures in many antiviral and anticancer drugs.

Diagram 2: Heterocyclic Synthesis Pathways



[Click to download full resolution via product page](#)

Caption: Key synthetic pathways from **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate**.

## Role in Drug Discovery

The pyrazine moiety itself is a significant pharmacophore found in numerous approved drugs. Its inclusion in a versatile building block like **Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** makes

this compound particularly attractive for medicinal chemistry campaigns. It serves as a starting point for developing novel drug candidates targeting a range of conditions, including:

- Neurological Disorders: The pyrazine ring is a key component of some drugs acting on the central nervous system.[4]
- Infectious Diseases and Cancer: The ability to generate diverse heterocyclic libraries from this intermediate is crucial in the search for new antimicrobial and anticancer agents.[4][5]
- Agrochemicals: It is also utilized in the formulation of potential pesticides and herbicides, contributing to the development of new crop protection agents.[4]

## Conclusion

**Ethyl 3-(2-pyrazinyl)-3-oxopropanoate** is a compound of significant synthetic utility. Its structure, centered around a reactive  $\beta$ -keto ester functional group, provides a reliable and efficient entry point to a wide array of complex heterocyclic molecules. The robust and scalable nature of its synthesis via the Claisen condensation ensures its accessibility for both academic research and industrial drug development. As the demand for novel therapeutic and agrochemical agents continues to grow, the importance of such versatile chemical intermediates is set to increase, making a thorough understanding of their properties and synthesis essential for professionals in the chemical sciences.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 3-(2-pyrazinyl)-3-oxopropanoate structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598821#ethyl-3-2-pyrazinyl-3-oxopropanoate-structure-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)